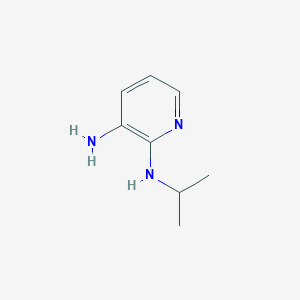

5-碘-2-(吡咯烷-1-基)吡啶

描述

The compound "5-Iodo-2-(pyrrolidin-1-yl)pyridine" is a chemical of interest due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar iodinated pyridine derivatives.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of 2-substituted pyrazolo[1,5-a]pyridines and the introduction of aminomethyl moieties in the synthesis of a pharmaceutical intermediate . These methods highlight the utility of palladium catalysis in constructing complex pyridine scaffolds. Additionally, iodine-mediated reactions are employed in the synthesis of pyrrolidine derivatives, indicating that iodine plays a crucial role in the functionalization of pyridine and pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by their ability to form complexes with metals, as demonstrated by the iron(II) complexes of pyridine derivatives with various substituents . These structures exhibit intermolecular hydrogen bonding and can adopt different topologies depending on the substituents and the metal ions involved. Such insights are valuable for understanding the potential coordination chemistry of "5-Iodo-2-(pyrrolidin-1-yl)pyridine".

Chemical Reactions Analysis

The reactivity of pyridine and pyrrolidine derivatives with iodine is of particular interest. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine leads to the formation of a charge-transfer complex and a novel iodonium salt . Similarly, pyrrolidine-2-thione reacts with iodine to form a charge-transfer complex and undergoes oxidative desulfurization . These studies suggest that iodine can mediate significant transformations in pyridine and pyrrolidine derivatives, which could be relevant for the chemical reactions of "5-Iodo-2-(pyrrolidin-1-yl)pyridine".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substitution patterns. For example, the substitution at the 5-position of 1H-pyrrolo[3,2-b]pyridines affects their anti-secretory activity and physicochemical properties . The interaction of pyridine derivatives with iodine can also lead to changes in their spectroscopic properties, as seen in the formation of n-σ* complexes . These findings underscore the importance of substitution patterns and halogen interactions in determining the properties of pyridine derivatives.

科学研究应用

有机催化过程

5-(吡咯烷-2-基)四唑官能化的二氧化硅在有机催化过程中展示了潜力。它用于环境友好的连续流动羟醛反应,展示了良好的立体选择性、完全的转化效率和填料的显着长期稳定性(Bortolini 等,2012)。

光谱和结构研究

已探索吡咯烷-2-硫酮与分子碘的相互作用,揭示了外层电荷转移配合物的形成。碘诱导氧化脱硫的产物展示了由特定阳离子和五碘阴离子形成的独特晶体结构,突出了该化合物的有趣化学行为和潜在应用(Chernov'yants 等,2013)。

发光二极管 (LED) 技术

5-取代嘧啶配合物已被合成并用于异配 Ir(III) 金属配合物中,为高性能天蓝色和白色发光 OLED 的开发做出了贡献。这些配合物展示了显着的光物理性质,并用于制造具有高效率的有机发光二极管,展示了它们在推进 LED 技术中的重要作用(Chang 等,2013)。

合成与配位化学

2,6-二(吡唑-1-基)吡啶及其相关配体的衍生物已被合成并用于配合物化学中。这些化合物有助于为生物传感创建发光的镧系元素化合物,并具有独特的热和光化学自旋态转变的铁配合物,展示了它们在各个科学领域的用途和潜力(Halcrow,2005)。

分子碘介导的合成

分子碘已被用作通过多组分反应合成四氢嘧啶和吡咯烷的催化剂。该方法展示了一种高效且快速的合成工艺,突出了该化合物在促进复杂有机结构创建中的作用(Das 等,2011)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

未来方向

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this scaffold .

属性

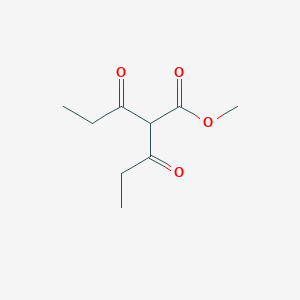

IUPAC Name |

5-iodo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGIQNSDEQQUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620002 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine | |

CAS RN |

494771-62-9 | |

| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)